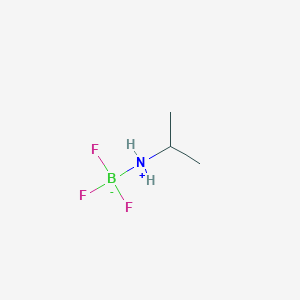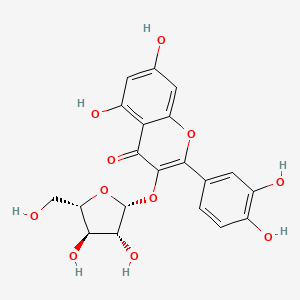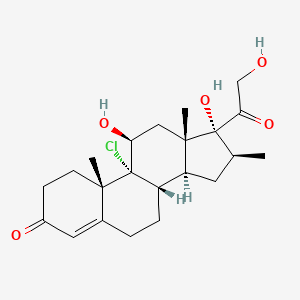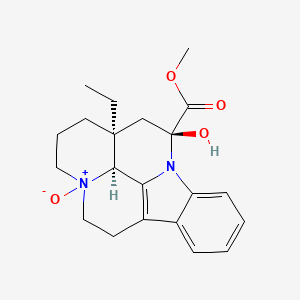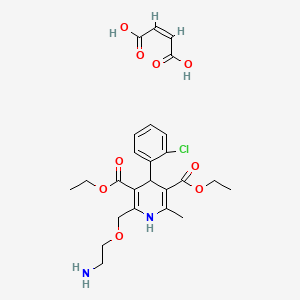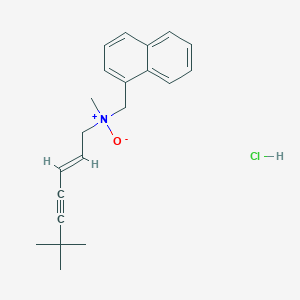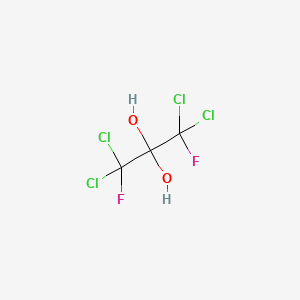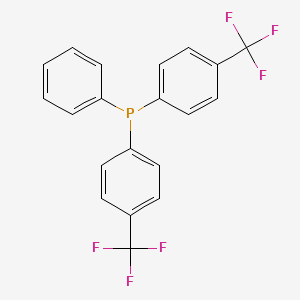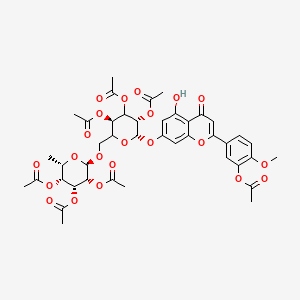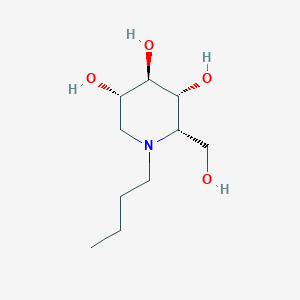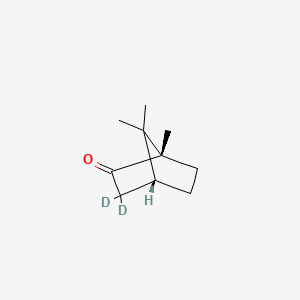
(R)-(+)-Camphor-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Camphor-d2 is a deuterated form of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two deuterium atoms, which replace two hydrogen atoms in the camphor molecule. The deuterium labeling makes ®-(+)-Camphor-d2 particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Camphor-d2 typically involves the deuteration of camphor. One common method is the catalytic hydrogenation of camphor in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Camphor-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and crystallization.
化学反应分析
Types of Reactions
®-(+)-Camphor-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Camphorquinone
Reduction: Borneol, Isoborneol
Substitution: Various substituted camphor derivatives
科学研究应用
®-(+)-Camphor-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in NMR spectroscopy to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of fragrances and flavoring agents due to its characteristic odor.
作用机制
The mechanism of action of ®-(+)-Camphor-d2 involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and alter their activity. The deuterium atoms in the molecule can influence the rate of metabolic reactions, leading to changes in the overall metabolic profile. The pathways involved include those related to the metabolism of terpenes and ketones.
相似化合物的比较
Similar Compounds
Camphor: The non-deuterated form of ®-(+)-Camphor-d2.
Borneol: A reduction product of camphor.
Isoborneol: Another reduction product of camphor.
Camphorquinone: An oxidation product of camphor.
Uniqueness
®-(+)-Camphor-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium labeling also imparts different kinetic isotope effects, making it valuable in mechanistic studies and drug development.
属性
分子式 |
C10H16O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1S,4R)-3,3-dideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1/i6D2 |
InChI 键 |
DSSYKIVIOFKYAU-SVUHGRSUSA-N |
手性 SMILES |
[2H]C1([C@H]2CC[C@](C1=O)(C2(C)C)C)[2H] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
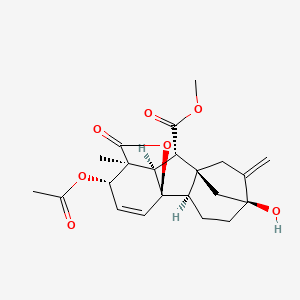
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
